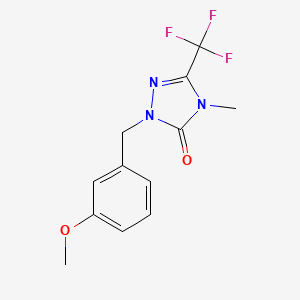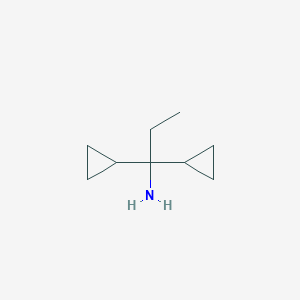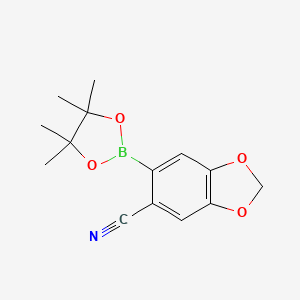
4-Benzoylmorpholin-3-one
Overview
Description
“4-Benzoylmorpholin-3-one” is a chemical compound with the molecular formula C11H11NO3 . It is a derivative of morpholine, which is a common motif in many pharmaceuticals and biologically relevant compounds .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, such as “this compound”, often involves starting materials like 1,2-amino alcohols, aziridines, and epoxides . A patent describes a process for the preparation of a similar compound, “4- {4- [5 (S)- (aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one”, which might provide insights into the synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), and solid-state nuclear magnetic resonance (NMR) . These techniques can provide information about the compound’s bonding, functional groups, and crystal structure.
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed using various techniques. For instance, language models have been used for molecule analysis, relying on Simplified Molecular Input Line Entry System (SMILES) as input for molecular representation learning .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight, log P (n-octanol/water partition coefficient), log D7.4 (n-octanol/water distribution coefficient at pH 7.4), pKa (ionization constant), and aqueous solubility can be determined .
Scientific Research Applications
Asymmetric Synthesis
4-Benzoylmorpholin-3-one is utilized in the dynamic kinetic resolution-based asymmetric transfer hydrogenation of 2-benzoylmorpholinones. This process efficiently produces (2R,3S)- or (2S,3R)-2-(hydroxyphenylmethyl)morpholin-3-ones with high diastereo- and enantioselectivity, controlling two contiguous stereogenic centers in a single step. This method is applied for the stereoselective synthesis of all four stereoisomers of the antidepressant reboxetine (Son & Lee, 2013).
Biological Activity
Inhibition of phosphatidylinositol 3-OH kinase: 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), a derivative of this compound, is shown to induce dauer formation, increase thermotolerance, and extend lifespan in Caenorhabditis elegans, suggesting a role in neuroendocrine signaling and stress resistance (Babar et al., 1999).
Antitumor Activity: Certain derivatives of this compound, such as 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, exhibit potent antitumor activity. They induce cell cycle arrest and apoptosis, showing promise as anticancer agents (Mukherjee et al., 2010).
Pharmaceutical Research
Histamine H3 Antagonists: 4-Phenoxypiperidines, containing a 4-phenoxypiperidine core similar to this compound, have been developed as potent, conformationally restricted non-imidazole histamine H3 antagonists. These compounds, including 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, show efficacy in vivo for wakefulness (Dvorak et al., 2005).
Synthesis of Morpholine Derivatives: A series of 2‐aryl‐4‐(3‐arylpropyl)morpholines has been synthesized, demonstrating potential pharmaceutical applications, such as for antidepressive activity (Avramova et al., 1998).
Chemical and Catalytic Applications
Photoinitiators: 4-Benzoylbenzyl-3-morpholinopropanoate, derived from this compound, has been used as an efficient one-component photoinitiator for polymerization processes (Jian et al., 2016).
Laser-driven Heterogeneous Catalysis: Silica supported gold nanoparticles, irradiated by laser at specific wavelengths, have been used to catalyze the production of 4-benzoylmorpholine from benzaldehyde and morpholine via amide formation, demonstrating an innovative approach to liquid-phase organic reactions (Pineda et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, “4-(4-Aminophenyl)morpholin-3-one”, indicates that it is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an appropriate treatment and disposal facility .
Future Directions
The future directions for “4-Benzoylmorpholin-3-one” could involve further exploration of its synthesis, analysis of its properties, and investigation of its potential applications in various fields. The development of new molecules with potent activity against otherwise highly resistant pathogens is a potential area of interest .
properties
IUPAC Name |
4-benzoylmorpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-8-15-7-6-12(10)11(14)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICUXZIPJQNDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide](/img/structure/B2855830.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2855832.png)


![(1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2855837.png)



